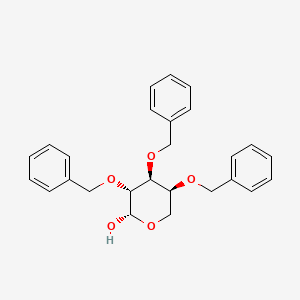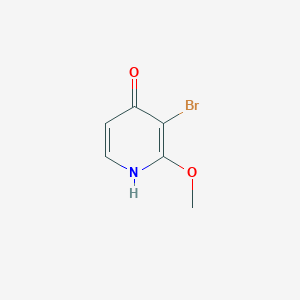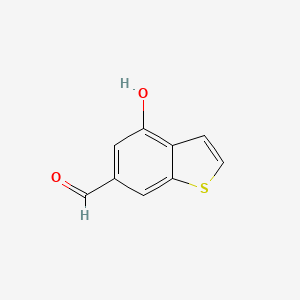
7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide
Vue d'ensemble
Description
“7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide” is a chemical compound with the CAS number 1461715-76-3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide” is C11H13NO3S . The InChI code for the compound is 1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide” is 239.29 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Applications De Recherche Scientifique
Sulfonamides, incorporating the sulfonamide moiety, have been widely recognized for their medicinal significance across various therapeutic areas. This class of compounds is notable for its presence in a range of clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The scientific research applications of sulfonamides, including 7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide, extend into fields such as glaucoma treatment, cancer therapy, and the development of novel diagnostic tools.
Carbonic Anhydrase Inhibitors for Glaucoma Treatment
Sulfonamides have been instrumental in the development of carbonic anhydrase inhibitors for the treatment of glaucoma, a major cause of blindness globally. Research has highlighted sulfonamide-based CAIs' potential to reduce intraocular pressure by targeting specific carbonic anhydrase isoforms, demonstrating the utility of this chemical class in ocular pharmacology. Recent patents emphasize the design of novel sulfonamide CAIs with enhanced selectivity and efficacy for antiglaucoma applications (Carta et al., 2012).
Antitumor Activity and Diagnostic Tools
The antitumor potential of sulfonamides has been a focal point of recent research, with studies exploring their efficacy against various cancer types. Sulfonamides like 7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide may target tumor-associated carbonic anhydrase isoforms IX and XII, offering a therapeutic strategy for cancer treatment. This research direction underscores the importance of sulfonamides in developing selective antitumor agents and diagnostic tools for cancer imaging and therapy (Azevedo-Barbosa et al., 2020).
Novel Therapeutic Applications
Beyond their established roles, sulfonamides are being explored for novel therapeutic applications, including the treatment of neurological disorders and the development of innovative diagnostic techniques. The versatility of the sulfonamide group, capable of acting as a bioisostere for various functional groups, has paved the way for the synthesis of a diverse array of derivatives with potential medicinal applications. This research trajectory highlights the ongoing interest in expanding the therapeutic utility of sulfonamides across different medical fields (Okwuchukwu & Bandyopadhyay, 2020).
Propriétés
IUPAC Name |
7-methoxy-3,4-dihydronaphthalene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEWXXQAQCGRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=C2)S(=O)(=O)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240157 | |
| Record name | 2-Naphthalenesulfonamide, 3,4-dihydro-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydronaphthalene-2-sulfonamide | |
CAS RN |
1461715-76-3 | |
| Record name | 2-Naphthalenesulfonamide, 3,4-dihydro-7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonamide, 3,4-dihydro-7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)

![6-(Trifluoromethoxy)benzo[d]thiazol-2(3H)-one](/img/structure/B1448322.png)
![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)


![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1448331.png)
![1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1448332.png)
![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)



![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)